molecular formula C23H23ClN2O5S B11389434 6-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11389434
M. Wt: 475.0 g/mol
InChI Key: KCCDJSYHCLOYBJ-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a benzothiophene ring fused with a chromene ring.
    • It contains a carboxamide group and a chlorine atom.
    • The 3-[(3-methoxypropyl)carbamoyl] substituent adds further complexity.
  • Overall, this compound exhibits interesting pharmacological properties due to its intricate arrangement of functional groups.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways:

      Cellular Effects:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember, this compound’s multifaceted structure opens up exciting avenues for research and application across various scientific domains

    Properties

    Molecular Formula

    C23H23ClN2O5S

    Molecular Weight

    475.0 g/mol

    IUPAC Name

    6-chloro-N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide

    InChI

    InChI=1S/C23H23ClN2O5S/c1-30-10-4-9-25-22(29)20-14-5-2-3-6-19(14)32-23(20)26-21(28)18-12-16(27)15-11-13(24)7-8-17(15)31-18/h7-8,11-12H,2-6,9-10H2,1H3,(H,25,29)(H,26,28)

    InChI Key

    KCCDJSYHCLOYBJ-UHFFFAOYSA-N

    Canonical SMILES

    COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

    Origin of Product

    United States

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